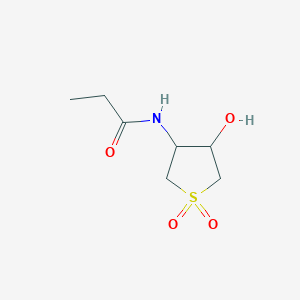
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide: is a chemical compound with a unique structure that includes a thiolane ring with a sulfone group and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a thiolane derivative with a suitable amide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfone group can be reduced to a sulfide or thiol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in studying cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways suggests it could be used in the development of new drugs for treating various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
- 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
- 3-amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
Comparison: Compared to these similar compounds, N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of the hydroxy group on the thiolane ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical and biological applications.
Activité Biologique
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide, also known by its CAS number 1007705-91-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H13NO4S
- Molar Mass : 207.25 g/mol
- Structure : The compound features a thiolane ring with a hydroxyl group and a propanamide moiety, contributing to its unique biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antimicrobial effects.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, as indicated by decreased levels of reactive oxygen species (ROS) in treated cells compared to controls. This suggests a protective role against oxidative stress-related cellular damage .
Cytotoxic Effects
In cancer research, this compound has been tested for cytotoxicity against several cancer cell lines. Results from a study showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses .
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A comprehensive study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound was found to inhibit biofilm formation significantly, which is crucial for treating persistent infections .
Case Study 2: Cancer Cell Apoptosis
In another investigation detailed in Cancer Letters, researchers explored the mechanism of action behind the cytotoxic effects of this compound on MCF-7 cells. They discovered that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its potential as an anticancer agent .
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(10)8-5-3-13(11,12)4-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |
Clé InChI |
RLOHUHNWUFGDHB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1CS(=O)(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















